An In-depth Technical Guide to 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, a molecule of interest for its potential pharmacological applications. Although this specific compound is not extensively documented in current literature, this paper will extrapolate from established synthetic methodologies, characterization techniques, and the known bioactivities of analogous structures to provide a predictive yet scientifically grounded framework for its study. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and hypothesize its potential as a therapeutic agent, offering a roadmap for researchers and drug development professionals.
Introduction: The Significance of the Pyrrole-3-Carbonitrile Scaffold
Pyrroles, five-membered aromatic heterocycles containing a nitrogen atom, are of immense interest in drug discovery.[3] Their derivatives are known to exhibit a wide array of pharmacological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][4] The incorporation of a carbonitrile (-C≡N) group at the 3-position of the pyrrole ring often enhances the biological profile of these molecules. The nitrile moiety can participate in hydrogen bonding and other molecular interactions, potentially increasing the binding affinity of the compound to biological targets.[5][6] Furthermore, the 1H-pyrrole-3-carbonitrile framework has been identified in compounds acting as STING receptor agonists, highlighting their potential in immunotherapy.[7] The phenethyl substituents at the 2 and 5 positions of the target molecule are lipophilic in nature and may influence the compound's membrane permeability and overall pharmacokinetic properties.
Proposed Synthesis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
While a specific synthesis for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile has not been reported, a plausible and efficient route can be designed based on established multi-component reactions for the synthesis of polysubstituted pyrroles.[8][9] A one-pot, three-component reaction is proposed, which offers advantages in terms of atom economy and operational simplicity.[9]
The proposed synthesis involves the reaction of 1,4-diphenyl-1,4-butanedione (as the 1,4-dicarbonyl component), malononitrile, and a suitable source of ammonia.
Proposed Starting Materials:
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1,4-Diphenyl-1,4-butanedione: This diketone provides the carbon backbone for the pyrrole ring and the phenethyl groups at positions 2 and 5.
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Malononitrile: This reactant serves as the source for the C3 carbon and the nitrile group.
-
Ammonium acetate (or another ammonia source): This provides the nitrogen atom for the pyrrole ring.
Reaction Scheme:
This reaction would likely proceed via a Paal-Knorr type condensation mechanism. The diketone reacts with the ammonia source to form a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the final pyrrole product.
Workflow for Proposed Synthesis
Caption: Proposed one-pot synthesis workflow for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.
Predicted Structural Elucidation and Physicochemical Properties
The structural confirmation of the synthesized 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile would rely on a combination of standard spectroscopic techniques.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - A broad singlet for the N-H proton. - A singlet for the H4 proton of the pyrrole ring. - Multiplets for the aromatic protons of the two phenethyl groups. - Triplets for the benzylic and adjacent methylene protons of the phenethyl groups. |
| ¹³C NMR | - A signal for the nitrile carbon. - Signals for the quaternary carbons (C2, C5) and the CH carbon (C4) of the pyrrole ring. - Signals for the aromatic carbons of the phenethyl groups. - Signals for the aliphatic carbons of the phenethyl groups. |
| FT-IR | - A sharp, medium intensity peak for the C≡N stretch. - A broad peak for the N-H stretch. - Peaks corresponding to aromatic and aliphatic C-H stretches. |
| Mass Spec (HRMS) | - The calculated exact mass for C₂₃H₂₀N₂ would be readily observed. |
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₃H₂₀N₂ |
| Molecular Weight | 324.42 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid.[8][9] |
| Melting Point | Expected to be a solid with a defined melting point. |
| Solubility | Insoluble in water; soluble in common organic solvents like DMSO, DMF, chloroform, and ethyl acetate. |
| Stability | Stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents and prolonged exposure to light. |
Hypothesized Biological Activity and Therapeutic Applications
The structural features of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile suggest several avenues for therapeutic investigation, based on the known activities of related compounds.
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Anticancer Potential: Numerous pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][10] The presence of two phenethyl groups could enhance lipophilicity, potentially aiding in cell membrane penetration and leading to improved antiproliferative effects.[4]
-
Enzyme Inhibition: Pyrrole-3-carbonitrile derivatives have been identified as inhibitors of various enzymes, including metallo-β-lactamases and Pim kinases.[5][6][10] The specific arrangement of substituents in the target molecule could make it a candidate for screening against a range of enzymatic targets.
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Anti-inflammatory Activity: The pyrrole scaffold is a known pharmacophore for anti-inflammatory agents.[1] The title compound could potentially modulate inflammatory pathways.
Potential Cellular Signaling Pathway
Caption: Hypothesized inhibitory action on a protein kinase signaling pathway.
Experimental Protocols
Proposed Synthesis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
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Reaction Setup: To a round-bottom flask, add 1,4-diphenyl-1,4-butanedione (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (2.0 mmol).
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Solvent Addition: Add glacial acetic acid (10 mL) as the solvent and catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.
Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
The use of tetramethylsilane (TMS) as an internal standard is recommended.[8]
-
Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI-TOF).
-
The purpose is to determine the exact mass of the molecular ion and confirm the elemental composition.[9]
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the IR spectrum using an FT-IR spectrometer.
-
Identify the characteristic absorption bands for the key functional groups (N-H, C≡N, aromatic C-H).[9]
-
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, analysis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. By leveraging established chemical principles and data from analogous compounds, we have proposed a viable synthetic route, predicted its key physicochemical and spectroscopic properties, and hypothesized its potential therapeutic applications. The true pharmacological profile of this compound remains to be elucidated through empirical investigation. Future research should focus on the successful synthesis and purification of the molecule, followed by thorough in vitro screening against a panel of cancer cell lines and relevant enzymatic targets. Subsequent in vivo studies would be necessary to evaluate its efficacy, toxicity, and pharmacokinetic profile. The framework presented herein serves as a foundational resource to guide these future research endeavors.
References
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